molecular formula C17H17NO4 B268305 4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid

4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid

Cat. No. B268305
M. Wt: 299.32 g/mol
InChI Key: ZQKZXZKRIAJFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid is a synthetic compound that belongs to the family of amino acids. It is commonly known as Boc-3-ABA and is widely used in scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool in biochemical and physiological studies.

Mechanism of Action

Boc-3-ABA exerts its inhibitory effects by binding to the active site of the target enzyme and preventing its activity. The exact mechanism of inhibition may vary depending on the specific enzyme being studied.
Biochemical and Physiological Effects
The inhibition of DPP-IV by Boc-3-ABA has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, the inhibition of FAP has been shown to reduce tumor growth and metastasis in cancer models.

Advantages and Limitations for Lab Experiments

One advantage of using Boc-3-ABA in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition. However, its potency may vary depending on the specific enzyme being studied, and it may not be effective against all enzymes.

Future Directions

Future research could focus on the development of more potent and specific inhibitors of DPP-IV and FAP, as well as investigating the potential therapeutic applications of these inhibitors in various disease states. Additionally, the use of Boc-3-ABA could be expanded to study the activity of other enzymes involved in various physiological processes.

Synthesis Methods

The synthesis of Boc-3-ABA involves several steps, starting with the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. This is followed by the coupling of the protected amino acid with a benzyl-protected 3-aminophenol. The benzyl group is then removed, and the resulting compound is deprotected to give the final product, Boc-3-ABA.

Scientific Research Applications

Boc-3-ABA has been widely used in scientific research as a tool to study the activity of various enzymes. It has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP), which are involved in various physiological processes such as glucose metabolism and tissue remodeling.

properties

Product Name

4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

4-oxo-4-(3-phenylmethoxyanilino)butanoic acid

InChI

InChI=1S/C17H17NO4/c19-16(9-10-17(20)21)18-14-7-4-8-15(11-14)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19)(H,20,21)

InChI Key

ZQKZXZKRIAJFNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCC(=O)O

Origin of Product

United States

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